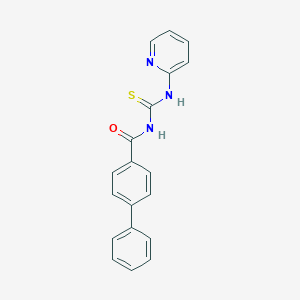
2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid” is a compound that has been studied in the field of crystallography . The molecule adopts an extended conformation, which is evident from the C-C(=O)-N-Car (ar = aromatic) torsion angle of 178.42 (15)° . In the crystal, molecules are linked via pairs of N-H⋯N hydrogen bonds, forming inversion dimers with an R(2)2(8) ring motif .
Synthesis Analysis
The synthesis of similar 2-aminopyrimidine derivatives has been reported . These compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The plane of the pyrimidine ring makes a dihedral angle of 54.73 (9)° with that of the o-tolyl ring . The dimers are linked by N-H⋯O and C-H⋯O hydrogen bonds, with the O atom accepting three such interactions, forming sheets parallel to (100) .Chemical Reactions Analysis
While specific chemical reactions involving “2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid” are not available, similar 2-aminopyrimidine derivatives have been synthesized via a series of reactions including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound is a part of the diazine alkaloid (pyridazine, pyrimidine, and pyrazine) scaffold, which is a central building block for a wide range of pharmacological applications . Diazines are reported to exhibit antimetabolite (antifolate), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, potassium-sparing, and antiaggressive activities .
Antitrypanosomal and Antiplasmodial Activities
New 2-aminopyrimidine derivatives, including “2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid”, have shown promising antitrypanosomal and antiplasmodial activities . These compounds were tested against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .
Anticancer Applications
Pyrimidine derivatives, including “2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid”, have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to modulate myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .
Antimicrobial and Antifungal Activities
Pyrimidine derivatives have been reported to exhibit antimicrobial and antifungal activities . This makes “2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid” a potential candidate for the development of new antimicrobial and antifungal agents .
Cardiovascular and Antihypertensive Applications
Pyrimidine derivatives have been reported to exhibit cardiovascular and antihypertensive activities . This suggests that “2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid” could potentially be used in the treatment of cardiovascular diseases and hypertension .
Anti-Inflammatory and Analgesic Activities
Pyrimidine derivatives have been reported to exhibit anti-inflammatory and analgesic activities . This suggests that “2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid” could potentially be used in the treatment of inflammation and pain .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S/c1-3(6(12)13)14-7-10-4(8)2-5(9)11-7/h2-3H,1H3,(H,12,13)(H4,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMSKDJWIWBHJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC(=CC(=N1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,4,5-trichlorophenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B399209.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B399211.png)
![N-[(2-methyl-4-nitrophenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B399214.png)
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399218.png)
![N-[[(6-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-4-phenylbenzamide](/img/structure/B399220.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N'-(diphenylacetyl)thiourea](/img/structure/B399221.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-N'-(diphenylacetyl)thiourea](/img/structure/B399223.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399224.png)
![N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399226.png)
![N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399227.png)
![N-(diphenylacetyl)-N'-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea](/img/structure/B399229.png)
![N-[4-({[(diphenylacetyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B399230.png)
![N-[4-({[(diphenylacetyl)amino]carbothioyl}amino)phenyl]acetamide](/img/structure/B399231.png)